molecular formula C11H23BrS B186534 11-Bromo-1-undecanethiol CAS No. 116129-34-1

11-Bromo-1-undecanethiol

Cat. No. B186534
CAS RN: 116129-34-1
M. Wt: 267.27 g/mol
InChI Key: IKVISLWYYHGTTN-UHFFFAOYSA-N
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Description

11-Bromo-1-undecanethiol (BrUDT) is a bromo-terminated alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces . It can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms .


Synthesis Analysis

The synthesis of 11-Bromo-1-undecanethiol involves two steps. First, 11-bromo-1-undecene is converted to a thioacetate by reacting with AiBN and thioacetic acid .


Molecular Structure Analysis

The molecular formula of 11-Bromo-1-undecanethiol is Br(CH2)10CH2SH . It has a molecular weight of 267.27 . The SMILES string representation is SCCCCCCCCCCCBr .


Physical And Chemical Properties Analysis

11-Bromo-1-undecanethiol is a liquid with a refractive index of n20/D 1.501 . It has a density of 1.128 g/mL at 25 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

“11-Bromo-1-undecanethiol” is a bromo-terminated alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . It modifies the surface characteristics by forming a bond between the sulfur groups and surface atoms .

Biomedical Applications

This compound forms a protective SAM on gold nanoparticles, which can be potentially used in biomedical applications for the fabrication of in vivo sensors .

Synthesis of Gasotransmitters

“11-Bromo-1-undecanethiol” can also be mixed with dodecanethiol, which can be coated on gold nanoparticles for the synthesis of gasotransmitters .

Surface Modification

The compound can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms . This property can be utilized in various fields such as material science, nanotechnology, and bioengineering.

Protective Coating

It can form a protective coating on various surfaces, which can be useful in preventing corrosion, enhancing surface properties, and improving the longevity of materials .

Preparation of Other Compounds

“11-Bromo-1-undecanethiol” can be used in the preparation of other compounds like “11-mercapto-1-undecanol” and "1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide" .

Synthesis of Graft Copolymers

It can be used in one-pot synthesis of graft copolymers based on a metathesis skeleton with poly (methyl methacrylate) grafts .

Nanoparticle Stabilization

The compound can be used to stabilize nanoparticles, which is crucial in various fields such as drug delivery, catalysis, and electronics .

Safety and Hazards

11-Bromo-1-undecanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause long-lasting harmful effects to aquatic life (Category 4) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Future Directions

11-Bromo-1-undecanethiol has potential applications in the biomedical field, particularly in the fabrication of in vivo sensors . It can also be used in the synthesis of gasotransmitters .

properties

IUPAC Name

11-bromoundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVISLWYYHGTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614404
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromo-1-undecanethiol

CAS RN

116129-34-1
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Bromo-1-undecanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11-Bromo-1-undecanethiol was synthesized in two steps (see FIG. 11). First, 11-bromo-1-undecene (5.0 g) was converted to a thioacetate by reacting with AiBN (1.5 g) and thioacetic acid (10 mL) in toluene (50 mL). The reaction was run under Ar and refluxed for 2 h. The solution was washed with excess water and the toluene removed by rotary evaporation. The thioacetate was converted into a thiol by exposing the 11-bromo-1-undecanethioacetate to dry HCl. Acetyl chloride (6 mL) was added dropwise to dry methanol in an ice bath under Ar. The solution was allowed to warm to room temperature and the reaction progressed for approximately 6 h. Methylene chloride and water were added and the methylene chloride layer was washed several times with water. The solvent was removed by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?

A1: 11-Bromo-1-undecanethiol molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []

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